molecular formula C12H11BrO2 B096449 1-(5-Bromo-7-ethyl-2-benzofuryl)ethan-1-one CAS No. 18775-39-8

1-(5-Bromo-7-ethyl-2-benzofuryl)ethan-1-one

Cat. No. B096449
CAS RN: 18775-39-8
M. Wt: 267.12 g/mol
InChI Key: PPNZFWQOMJVVJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromo-7-ethyl-2-benzofuryl)ethan-1-one, also known as EBK, is a novel synthetic cathinone that has recently gained attention in the research community. EBK belongs to the class of substituted cathinones, which are synthetic derivatives of the naturally occurring stimulant cathinone found in the khat plant. EBK has been identified as a potential designer drug due to its structural similarity to other cathinones, such as methylone and ethylone.

Mechanism Of Action

The exact mechanism of action of 1-(5-Bromo-7-ethyl-2-benzofuryl)ethan-1-one is not fully understood, but it is believed to act as a dopamine and norepinephrine reuptake inhibitor. This leads to an increase in the levels of these neurotransmitters in the brain, resulting in feelings of euphoria and stimulation. 1-(5-Bromo-7-ethyl-2-benzofuryl)ethan-1-one may also act as a serotonin releaser, further enhancing its psychoactive effects.

Biochemical And Physiological Effects

1-(5-Bromo-7-ethyl-2-benzofuryl)ethan-1-one has been shown to produce a range of biochemical and physiological effects in animal models, including increased locomotor activity, hyperthermia, and cardiovascular effects. Additionally, studies have shown that 1-(5-Bromo-7-ethyl-2-benzofuryl)ethan-1-one can induce oxidative stress and damage to cells, which may contribute to its toxicity.

Advantages And Limitations For Lab Experiments

1-(5-Bromo-7-ethyl-2-benzofuryl)ethan-1-one has several advantages as a research tool, including its ability to produce robust and reproducible effects in animal models. Additionally, its structural similarity to other cathinones allows for comparative studies of their pharmacological properties. However, 1-(5-Bromo-7-ethyl-2-benzofuryl)ethan-1-one also has several limitations, including its potential for abuse and its toxicity at high doses.

Future Directions

There are several future directions for research on 1-(5-Bromo-7-ethyl-2-benzofuryl)ethan-1-one, including the development of new analytical methods for detecting and quantifying this compound in biological samples. Additionally, studies are needed to further elucidate the mechanism of action of 1-(5-Bromo-7-ethyl-2-benzofuryl)ethan-1-one and its effects on the brain and other organs. Further research is also needed to determine the long-term effects of 1-(5-Bromo-7-ethyl-2-benzofuryl)ethan-1-one use and its potential for addiction and abuse. Finally, investigations into the potential therapeutic uses of 1-(5-Bromo-7-ethyl-2-benzofuryl)ethan-1-one, such as in the treatment of depression or other psychiatric disorders, may also be warranted.

Synthesis Methods

The synthesis of 1-(5-Bromo-7-ethyl-2-benzofuryl)ethan-1-one involves the condensation of 2-benzofuran-1-ethanone with bromoethane in the presence of a strong base, such as potassium carbonate. The reaction is typically carried out in an organic solvent, such as dimethylformamide or dimethyl sulfoxide, at elevated temperatures. The resulting product is then purified using chromatography techniques to obtain pure 1-(5-Bromo-7-ethyl-2-benzofuryl)ethan-1-one.

Scientific Research Applications

1-(5-Bromo-7-ethyl-2-benzofuryl)ethan-1-one has been the subject of several scientific studies, particularly in the field of forensic toxicology. Researchers have investigated the analytical methods for detecting 1-(5-Bromo-7-ethyl-2-benzofuryl)ethan-1-one in biological samples, such as urine and blood, and have developed new techniques for identifying and quantifying 1-(5-Bromo-7-ethyl-2-benzofuryl)ethan-1-one in these samples. Additionally, studies have examined the metabolism and elimination of 1-(5-Bromo-7-ethyl-2-benzofuryl)ethan-1-one in humans and animals, providing valuable information on the pharmacokinetics of this compound.

properties

CAS RN

18775-39-8

Product Name

1-(5-Bromo-7-ethyl-2-benzofuryl)ethan-1-one

Molecular Formula

C12H11BrO2

Molecular Weight

267.12 g/mol

IUPAC Name

1-(5-bromo-7-ethyl-1-benzofuran-2-yl)ethanone

InChI

InChI=1S/C12H11BrO2/c1-3-8-4-10(13)5-9-6-11(7(2)14)15-12(8)9/h4-6H,3H2,1-2H3

InChI Key

PPNZFWQOMJVVJT-UHFFFAOYSA-N

SMILES

CCC1=C2C(=CC(=C1)Br)C=C(O2)C(=O)C

Canonical SMILES

CCC1=C2C(=CC(=C1)Br)C=C(O2)C(=O)C

Other CAS RN

18775-39-8

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.